molecular formula C14H15NO5 B3036589 3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid CAS No. 37618-11-4

3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

Cat. No. B3036589
CAS RN: 37618-11-4
M. Wt: 277.27 g/mol
InChI Key: MDXUAOYXTZJZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of quinoline, a class of organic compounds widely used in medicinal chemistry due to their diverse biological activities . It has a molecular formula of C12H11NO4 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved through a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core, which is a bicyclic aromatic system with a benzene ring fused to a pyridine ring. It also contains two methoxy groups and a carboxylic acid group .

Future Directions

The future research directions for this compound could include further exploration of its biological activities and potential applications in medicinal chemistry. Given the biological activities of similar compounds, it may be of interest to investigate its potential as an antihypoxic agent or as a building block for the synthesis of new pharmaceuticals .

properties

IUPAC Name

3-(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-19-11-6-9-5-8(3-4-13(16)17)14(18)15-10(9)7-12(11)20-2/h5-7H,3-4H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXUAOYXTZJZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)N2)CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid
Reactant of Route 5
3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid
Reactant of Route 6
3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.